An In-depth Technical Guide to 2-(3-(Benzyloxy)phenyl)ethanol: Chemical Properties, Structure Elucidation, and Synthetic Pathways
An In-depth Technical Guide to 2-(3-(Benzyloxy)phenyl)ethanol: Chemical Properties, Structure Elucidation, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural analysis, and synthesis of 2-(3-(benzyloxy)phenyl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 177259-98-2 | [2] |
| Molecular Formula | C₁₅H₁₆O₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point (Predicted) | 378.7 ± 22.0 °C | |
| Density (Predicted) | 1.116 ± 0.06 g/cm³ | |
| pKa (Predicted) | 14.84 ± 0.10 |
Structure Elucidation
The structural confirmation of 2-(3-(benzyloxy)phenyl)ethanol relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. For 2-(3-(benzyloxy)phenyl)ethanol, the expected signals would include:
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Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm, corresponding to the protons on both the phenyl and benzyl rings.
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Benzyl Protons: A singlet around δ 5.0 ppm for the two protons of the -OCH₂- group.
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Ethyl Protons: Two triplets, one around δ 2.8 ppm for the -CH₂- group attached to the phenyl ring and another around δ 3.8 ppm for the -CH₂- group attached to the hydroxyl group.
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Hydroxyl Proton: A broad singlet which can appear over a wide chemical shift range, typically between δ 1.0-5.0 ppm, and is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. Key expected signals include:
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Aromatic Carbons: Multiple signals in the downfield region (δ 110-160 ppm).
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Benzyl Carbon: A signal around δ 70 ppm for the -OCH₂- carbon.
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Ethyl Carbons: Signals for the two carbons of the ethanol side chain, typically in the range of δ 30-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For 2-(3-(benzyloxy)phenyl)ethanol, characteristic absorption bands would be observed for:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
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C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.
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C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3-(benzyloxy)phenyl)ethanol, the molecular ion peak (M⁺) would be observed at m/z = 228. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Other fragments would correspond to the loss of water and other parts of the ethanol side chain.
Experimental Protocols
Proposed Synthesis of 2-(3-(Benzyloxy)phenyl)ethanol
A plausible synthetic route to 2-(3-(benzyloxy)phenyl)ethanol involves a two-step process starting from 3-hydroxyphenylethanol. This proposed method is based on established Williamson ether synthesis protocols.
Step 1: Deprotonation of 3-Hydroxyphenylethanol
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Dissolve 3-hydroxyphenylethanol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
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Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the corresponding phenoxide.
Step 2: Williamson Ether Synthesis
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To the solution of the phenoxide, add a stoichiometric amount of benzyl bromide or benzyl chloride dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(3-(benzyloxy)phenyl)ethanol.
Caption: Proposed synthetic workflow for 2-(3-(benzyloxy)phenyl)ethanol.
Spectroscopic Analysis Protocols
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NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
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IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular weight and elemental composition.
Potential Biological Activity
While there is no direct evidence in the literature for the biological activity of 2-(3-(benzyloxy)phenyl)ethanol, compounds with similar structural motifs have been investigated for their pharmacological properties. For instance, benzyloxy-substituted chalcones have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[3]
Given its structure, 2-(3-(benzyloxy)phenyl)ethanol could be explored as a potential scaffold or intermediate in the synthesis of novel therapeutic agents. Further research is warranted to investigate its potential biological targets and pharmacological effects.
Caption: Logical relationship for exploring potential biological activity.
This guide provides a foundational understanding of 2-(3-(benzyloxy)phenyl)ethanol. The detailed experimental protocols and compiled data aim to facilitate further research and application of this compound in various scientific disciplines.
